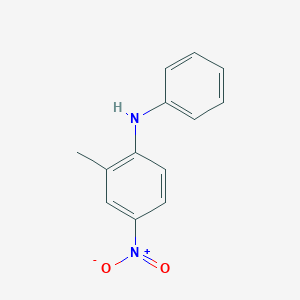

2-methyl-4-nitro-N-phenylaniline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-4-nitro-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-10-9-12(15(16)17)7-8-13(10)14-11-5-3-2-4-6-11/h2-9,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODTOPFBAXQHMJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Mechanism Elucidation for 2 Methyl 4 Nitro N Phenylaniline

Established Synthetic Pathways for N-Phenyl-4-nitroanilines

Nitration and Coupling Reactions for Substituted Anilines

A prevalent method for synthesizing nitroanilines involves the direct nitration of substituted anilines. However, the direct nitration of anilines can be complex. The amino group (-NH2) is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack and prone to over-substitution, often leading to the formation of undesired byproducts. chemistrysteps.comyoutube.comyoutube.com Furthermore, in the strongly acidic conditions required for nitration (typically a mixture of nitric acid and sulfuric acid), the amino group is protonated to form the anilinium ion (-NH3+). chemistrysteps.comyoutube.com This anilinium ion is a meta-directing group, which can lead to the formation of a significant amount of the meta-nitro product, in addition to the expected ortho and para isomers. chemistrysteps.comyoutube.com

To circumvent these issues, a common strategy involves the protection of the amino group via acylation, for instance, with acetic anhydride (B1165640). chemistrysteps.comyoutube.comncert.nic.in The resulting acetanilide (B955) is still an ortho, para-director but is less activating than the free amine, allowing for a more controlled nitration. chemistrysteps.comyoutube.com The bulky acetyl group also sterically hinders the ortho positions, favoring the formation of the para-nitro product. chemistrysteps.com Following nitration, the acetyl group can be removed by hydrolysis to yield the desired nitroaniline. youtube.comgoogle.com

One documented synthesis of 2-methyl-4-nitroaniline (B30703) starts with o-toluidine. The amino group is protected by acylation with acetic anhydride, followed by nitration with a mixture of nitric and sulfuric acid. The resulting nitro-acylated intermediate is then hydrolyzed to yield 2-methyl-4-nitroaniline. google.comchemicalbook.com Another approach involves using benzenesulfonyl chloride for protection, followed by nitration and subsequent hydrolysis. chemicalbook.com

A variety of nitrating agents and conditions have been explored to optimize the regioselectivity of the nitration of N-alkyl anilines. For instance, tert-butyl nitrite (B80452) has been used as a nitrating agent under mild conditions to achieve regioselective nitration of N-alkyl anilines, yielding N-nitroso N-alkyl nitroanilines which can then be converted to N-alkyl nitroanilines. acs.org

Table 1: Comparison of Synthetic Methods for 2-methyl-4-nitroaniline

| Starting Material | Protecting Group | Nitrating Agent | Key Steps | Reported Yield |

|---|---|---|---|---|

| o-Toluidine | Acetic Anhydride | Mixed Acid (HNO₃/H₂SO₄) | Acylation, Nitration, Hydrolysis | 78.4% google.com |

| o-Toluidine | Tosyl chloride | Not specified | Acylation, Nitration, Hydrolysis | 95.0% google.com |

| o-Toluidine | Formic Acid | Mixed Acid (HNO₃/H₂SO₄) | Acylation, Nitration, Hydrolysis | Not specified google.com |

| 4-methylaniline | Ethyl chloroformate | tert-butyl nitrite | Amino protection, Nitration, Hydrolysis | 70-74% patsnap.com |

Ring Transformation Methodologies for Substituted Nitroanilines

Ring transformation reactions offer an alternative and powerful approach to the synthesis of substituted nitroanilines. nih.gov These methods involve the "scrap and build" of cyclic compounds, where a part of an existing ring is replaced to form a new one. nih.gov

One notable example is the three-component ring transformation of 1-methyl-3,5-dinitro-2-pyridone. nih.govbenthamdirect.comresearchgate.net This electron-deficient pyridone serves as a synthetic equivalent of the unstable nitromalonaldehyde. nih.govbenthamdirect.com When reacted with aliphatic ketones in the presence of ammonium (B1175870) acetate (B1210297) as a nitrogen source, this reaction can yield 2,6-disubstituted 4-nitroanilines. benthamdirect.com This method provides a route to highly functionalized nitroanilines that may be difficult to access through traditional substitution reactions. The reaction proceeds through the addition of a nucleophile, ring-opening, and subsequent ring-closure (ANRORC mechanism). nih.gov

Transition Metal-Catalyzed C-N Bond Formation (e.g., Palladium-Catalyzed for related N-phenylanilines)

Transition metal-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis for forming carbon-nitrogen (C-N) bonds. rsc.orgnih.govnih.govcore.ac.ukresearchgate.net While direct synthesis of 2-methyl-4-nitro-N-phenylaniline via this method is not extensively detailed in the provided context, the principles are widely applied to the synthesis of N-phenylanilines and related compounds. beilstein-journals.org

These reactions, such as the Buchwald-Hartwig amination, typically involve the coupling of an aryl halide or sulfonate with an amine in the presence of a palladium or copper catalyst. beilstein-journals.org This approach offers a versatile and efficient means to construct the N-phenyl bond in N-phenylaniline derivatives. rsc.orgnih.gov The catalytic cycle generally involves oxidative addition of the aryl halide to the metal center, coordination of the amine, and reductive elimination to form the C-N bond and regenerate the catalyst. rsc.org

More recent developments focus on direct C-H amination, which avoids the need for pre-functionalized starting materials, making the process more atom- and step-economical. nih.gov These reactions often utilize rhodium or iridium catalysts and can employ organic azides as the nitrogen source. nih.gov

Mechanistic Insights into Formation and Transformation Reactions

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction mechanism in the synthesis of many substituted aromatic compounds, including nitroanilines. wikipedia.orgbyjus.com This reaction involves the displacement of a leaving group, such as a halide, from an aromatic ring by a nucleophile. wikipedia.org The SNAr mechanism is particularly favored when the aromatic ring is activated by strong electron-withdrawing groups, such as nitro groups (-NO₂), positioned ortho or para to the leaving group. wikipedia.orgbyjus.comyoutube.com

The reaction proceeds via a two-step addition-elimination mechanism. byjus.comyoutube.com First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com The presence of the nitro group is crucial for stabilizing the negative charge of this intermediate through resonance. wikipedia.orgyoutube.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. nih.gov

It is important to note that SNAr differs from SN1 and SN2 reactions. The SN2 mechanism is not feasible due to the steric hindrance of the benzene (B151609) ring, which prevents the required backside attack. wikipedia.org The SN1 mechanism, involving the formation of an unstable aryl cation, is generally unfavorable unless an exceptionally good leaving group is present. wikipedia.org

Recent computational and experimental studies have provided a more nuanced understanding of the SNAr mechanism in nitroarenes. It has been suggested that the initial and rapid addition of a nucleophile may occur at a hydrogen-bearing carbon (forming a σH-adduct) before a slower, thermodynamically controlled addition at the carbon with the leaving group. researchgate.net

Electrophilic Aromatic Substitution (EAS) Dynamics

Electrophilic aromatic substitution (EAS) is the fundamental mechanism underlying nitration reactions. masterorganicchemistry.com In this process, an electrophile (in this case, the nitronium ion, NO₂⁺, generated from the nitrating mixture) attacks the electron-rich aromatic ring. youtube.combyjus.com The reaction proceeds through a two-step mechanism. masterorganicchemistry.com

The first step, which is the rate-determining step, involves the attack of the π-electrons of the aromatic ring on the electrophile, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com The disruption of aromaticity makes this step slow. masterorganicchemistry.com

In the second, faster step, a base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromatic π-system. masterorganicchemistry.com

The directing effect of substituents on the benzene ring is a critical aspect of EAS. The amino group (-NH₂) is a powerful activating and ortho, para-directing group due to its ability to donate its lone pair of electrons into the ring through resonance, thereby increasing the electron density at the ortho and para positions. chemistrysteps.comyoutube.combyjus.com However, as mentioned earlier, under the acidic conditions of nitration, the amino group is protonated to the deactivating, meta-directing anilinium group (-NH₃⁺). chemistrysteps.comyoutube.com This is why protecting the amino group is often necessary to achieve the desired para-nitration. chemistrysteps.comyoutube.com

Reduction Mechanisms of Nitro Groups in Anilines

The most commonly accepted mechanism for the reduction of nitroarenes is a stepwise process involving nitroso and hydroxylamine (B1172632) intermediates. qub.ac.uk This pathway is prevalent in both catalytic hydrogenation and reductions using dissolving metals.

Catalytic Hydrogenation: In catalytic hydrogenation, the nitro compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst, such as platinum (Pt), palladium (Pd), or nickel (Ni). lboro.ac.uk The reaction mechanism on a catalyst surface, such as Pt(111), has been elucidated through density functional theory (DFT) studies. qub.ac.uklboro.ac.uk The process begins with the adsorption of the nitroarene onto the catalyst surface. The reduction is initiated by the sequential addition of hydrogen atoms to the oxygen atoms of the nitro group, leading to the formation of a nitroso intermediate (Ar-N=O) and subsequently a hydroxylamine intermediate (Ar-NHOH). qub.ac.ukresearchgate.net

The proposed elementary steps on a platinum catalyst surface are as follows qub.ac.uklboro.ac.uk:

C₆H₅NO₂* → C₆H₅NOOH*

C₆H₅NOOH* → C₆H₅N(OH)₂*

C₆H₅N(OH)₂* → C₆H₅NOH* + OH*

C₆H₅NOH* → C₆H₅NHOH*

C₆H₅NHOH* → C₆H₅NH* + OH*

C₆H₅NH* → C₆H₅NH₂* (* denotes an adsorbed species)

Chemical Reduction: Chemical reduction methods, particularly with metals in an acidic medium (e.g., Fe/HCl, Sn/HCl), follow a similar stepwise reduction pathway involving nitroso and hydroxylamine intermediates. researchgate.net The metal acts as the electron source, and the acidic medium provides the necessary protons for the reaction. For instance, the reduction using tin (Sn) and hydrochloric acid (HCl) involves the oxidative addition of tin to the nitro group, followed by a series of electron and proton transfers. researchgate.net

In alkaline environments, a different mechanism can emerge. The reaction between the nitroso intermediate and the final aniline (B41778) product can lead to the formation of an azoxy compound, which is then further reduced to an azo compound, a hydrazo compound, and finally cleaved to two molecules of the aniline.

Influence of Substituents on Reaction Kinetics and Selectivity

The rate and outcome of the reduction of the nitro group in this compound are significantly influenced by the electronic and steric properties of the substituents on the aromatic ring: the 2-methyl group, the 4-nitro group itself, and the N-phenylamino group.

Electronic Effects: The electronic nature of the substituents alters the electron density at the nitro group, thereby affecting its reduction potential.

Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group's presence facilitates the initial electron transfer steps of the reduction. However, in polysubstituted nitroarenes, its interaction with other substituents is crucial. The electron-accepting character of the nitro group can be significantly modified by other substituents on the ring. researchgate.net

Methyl Group (-CH₃): Located at the 2-position (ortho to the nitro group), the methyl group is an electron-donating group (EDG). Generally, EDGs increase the electron density on the aromatic ring, which can make the reduction potential more negative, thereby slowing the reaction rate. researchgate.netnih.gov Studies on the reduction of substituted nitroarenes have shown that electron-rich substrates are often reduced at slower rates. nih.gov

N-Phenylamino Group (-NHPh): This group at the 1-position is also considered electron-donating due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring. This donating effect would be expected to decrease the rate of reduction.

The combined electronic effect of the ortho-methyl and para-N-phenylamino groups (relative to the nitro group) increases the electron density at the nitro group, which would predict a slower reaction rate compared to unsubstituted nitrobenzene (B124822).

| Substituent | Position | Electronic Effect | Predicted Impact on Reaction Rate | Reference |

|---|---|---|---|---|

| -CH₃ | 2- (ortho) | Electron-Donating | Decrease | researchgate.netnih.gov |

| -NHPh | 4- (para) | Electron-Donating | Decrease | nih.gov |

Steric Effects: Steric hindrance can play a significant role, particularly in catalytic hydrogenation, by affecting the adsorption of the molecule onto the catalyst surface.

2-Methyl Group: The presence of a methyl group ortho to the nitro group can sterically hinder the approach of the nitro group to the catalyst surface. This steric hindrance can lead to a decrease in the reaction rate. thieme-connect.com In some cases, ortho-disubstituted substrates show a noticeable decrease in yield due to steric effects. thieme-connect.com However, some studies have found that steric effects from ortho-substituents can be minimal in certain reduction systems. nih.gov

N-Phenylamino Group: The bulky N-phenylamino group can also contribute to steric crowding. DFT studies on nitrobenzene have highlighted the importance of the adsorption and desorption of the phenyl group on the kinetic barriers of the reduction process. qub.ac.uklboro.ac.uk The orientation of the two phenyl rings in this compound and their interaction with the catalyst surface will be a critical factor in determining the reaction kinetics.

In cases of dinitro-substituted diphenylamines, such as 2,4-dinitrodiphenylamine, the reduction has been shown to proceed stepwise. The nitro group at the 2-position is reduced first to an amino group before the 4-nitro group is reduced. nih.gov This suggests that in polysubstituted systems, the electronic and steric environment of each nitro group can lead to selective reduction. For this compound, there is only one nitro group, making this type of selectivity a non-issue.

| Substituent | Position | Potential Steric Impact | Reference |

|---|---|---|---|

| -CH₃ | 2- (ortho) | Hinders approach of the nitro group to the catalyst surface. | thieme-connect.com |

| -NHPh | 1- | Bulky group can influence molecular adsorption and orientation on the catalyst. | qub.ac.uklboro.ac.uk |

Advanced Spectroscopic and Structural Characterization of 2 Methyl 4 Nitro N Phenylaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in both proton (¹H) and carbon-13 (¹³C) spectra, the precise structure of 2-methyl-4-nitro-N-phenylaniline can be determined.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, with electron-withdrawing groups like the nitro (NO₂) group causing a downfield shift (to a higher ppm value) and electron-donating groups like the amino (-NH-) and methyl (-CH₃) groups causing an upfield shift.

The spectrum would feature a singlet for the methyl group (CH₃) protons, typically appearing in the upfield region. chemicalbook.com The proton of the secondary amine (NH) would likely appear as a broad singlet. rsc.org The aromatic protons on the two different phenyl rings would present more complex patterns. The protons on the 2-methyl-4-nitrophenyl ring are expected to appear as doublets and a doublet of doublets due to coupling with their neighbors. Specifically, the proton ortho to the nitro group would be the most downfield. chemicalbook.com The five protons of the unsubstituted N-phenyl ring would show signals characteristic of a monosubstituted benzene (B151609) ring, typically as a series of multiplets in the aromatic region. rsc.orgrsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -CH₃ | ~2.2-2.4 | Singlet | Typical range for a methyl group on an aromatic ring. rsc.org |

| -NH- | Broad singlet | Broad signal due to quadripolar relaxation and potential exchange. rsc.org | |

| Aromatic H (protons on N-phenyl ring) | ~6.9-7.4 | Multiplets | Complex pattern typical for a phenylamino (B1219803) group. rsc.org |

| Aromatic H (protons on 2-methyl-4-nitrophenyl ring) | ~6.8-8.1 | Doublets, Doublet of Doublets | Protons are significantly influenced by the ortho/para NO₂ and methyl groups. chemicalbook.comrsc.org |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the electronic nature of the substituents.

For this compound, the methyl carbon would appear at the highest field (lowest ppm). rsc.org The aromatic carbons would appear between approximately 110 and 155 ppm. The carbon atom directly attached to the powerful electron-withdrawing nitro group (C4) would be significantly deshielded and appear far downfield. rsc.org Similarly, the carbon attached to the nitrogen atom (C1) would also be downfield. The carbons of the unsubstituted N-phenyl ring would show a pattern of four signals, with the ipso-carbon (attached to the NH group) being the most downfield of this set. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| -CH₃ | ~18-22 | Upfield signal characteristic of an alkyl carbon. rsc.org |

| Aromatic C (unsubstituted phenyl ring) | ~115-145 | Includes four distinct signals for the ipso, ortho, meta, and para carbons. rsc.org |

| Aromatic C (substituted phenyl ring) | ~113-152 | Includes six distinct signals, with C-NO₂ and C-NH being the most downfield. rsc.orgchemicalbook.com |

| C-NO₂ | >145 | The carbon attached to the nitro group is strongly deshielded. rsc.org |

| C-NH (on substituted ring) | >140 | The carbon attached to the amino group is also significantly downfield. rsc.org |

While ¹H and ¹³C NMR are sufficient for basic structural assignment, two-dimensional (2D) NMR techniques can provide definitive proof of the structure and insights into spatial arrangements.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. It would show correlations between adjacent aromatic protons on both rings, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon signal. ipb.ptnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. For this compound, NOESY could provide information on the preferred conformation and the spatial relationship between the two aromatic rings, for example, by showing through-space interactions between the ortho-protons of the N-phenyl ring and the NH proton or the methyl group. ipb.pt

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is indispensable for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would display a series of absorption bands corresponding to the stretching and bending vibrations of its specific bonds and functional groups.

Key expected absorptions include:

N-H Stretch: A sharp to medium band around 3350-3450 cm⁻¹, characteristic of a secondary amine.

Aromatic C-H Stretch: Multiple weak to sharp bands appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Bands corresponding to the methyl group just below 3000 cm⁻¹.

N-O Asymmetric & Symmetric Stretch: Two very strong and distinct bands are the hallmark of the nitro group. The asymmetric stretch typically appears around 1500-1550 cm⁻¹ and the symmetric stretch around 1300-1350 cm⁻¹. The exact positions can be influenced by the electronic environment on the aromatic ring. chemicalbook.comnih.gov

C=C Aromatic Ring Stretch: Several bands of variable intensity in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine (-NH-) | N-H Stretch | ~3350-3450 | Medium |

| Aromatic C-H | C-H Stretch | ~3000-3100 | Weak-Medium |

| Methyl (-CH₃) | C-H Stretch | ~2850-2960 | Weak-Medium |

| Nitro (-NO₂) | Asymmetric N-O Stretch | ~1500-1550 | Strong |

| Nitro (-NO₂) | Symmetric N-O Stretch | ~1300-1350 | Strong |

| Aromatic Ring | C=C Stretch | ~1450-1600 | Variable |

Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is sensitive to polar bonds (like C=O, N-O), Raman is particularly effective for analyzing non-polar, symmetric bonds. For this compound, a Raman spectrum would be valuable for confirming the symmetric vibrations of the molecule. nih.gov

Key applications would include:

Symmetric NO₂ Stretch: The symmetric stretch of the nitro group, while visible in IR, often gives a very strong and sharp signal in the Raman spectrum, providing unambiguous confirmation of this group. chemicalbook.comnih.gov

Aromatic Ring Vibrations: The C=C stretching vibrations of the benzene rings, particularly the symmetric "ring breathing" modes, are typically strong in Raman spectra, providing a clear fingerprint of the aromatic skeleton.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy is a pivotal technique for probing the electronic transitions within a molecule. For compounds like this compound, which possess a conjugated π-system featuring both electron-donating (amino and methyl) and electron-accepting (nitro) groups, this method reveals significant insights into their optical properties.

Absorption and Emission Characteristics

The electronic spectrum of nitroaniline derivatives is characterized by intense absorption bands resulting from intramolecular charge transfer (ICT). In these transitions, electron density is promoted from a higher energy molecular orbital, primarily localized on the electron-rich phenylamine moiety, to a lower energy molecular orbital, largely associated with the electron-deficient nitrophenyl ring.

Highly conjugated nitroanilines typically exhibit a strong ICT band. For instance, the isomer 2-methyl-4-nitroaniline (B30703) (MNA) displays a pronounced absorption maximum (λ_max) at approximately 374 nm. massbank.eu This absorption is attributed to a π-π* transition that involves the transfer of electron density from the amino group to the nitro group through the benzene ring's π-system. massbank.eu For this compound, the presence of the additional N-phenyl group further extends the conjugated system, which is expected to influence the energy of this transition. The absorption characteristics are sensitive to the relative positions of the donor and acceptor groups on the aromatic ring.

| Compound | λ_max (nm) | Transition Type | Reference |

|---|---|---|---|

| 2-methyl-4-nitroaniline | 374 | Intramolecular Charge Transfer (ICT) | massbank.eu |

| 2-methyl-5-nitroaniline | 370 | Intramolecular Charge Transfer (ICT) | massbank.eu |

Solvatochromic Effects and Environment-Dependent Spectral Shifts

Solvatochromism describes the change in the color of a substance when it is dissolved in different solvents. This phenomenon is particularly pronounced in molecules like this compound, where the ground state and excited state have different dipole moments. The interaction of the solute molecule with polar or nonpolar solvent molecules can stabilize or destabilize the electronic states, leading to shifts in the absorption maxima.

Studies on related 2-nitroaniline (B44862) derivatives show that the solvent environment significantly impacts their UV-Vis spectra. nih.gov Specifically, the ability of a solvent to act as a hydrogen bond donor (HBD) or hydrogen bond acceptor (HBA) is crucial. For nitroanilines, the excited state is typically more polar than the ground state due to the charge transfer character. Therefore, increasing the polarity of the solvent generally leads to a bathochromic shift (a shift to longer wavelengths) of the ICT band, as polar solvents stabilize the more polar excited state to a greater extent than the ground state.

In HBA solvents, hydrogen bonding can occur with the amino group's hydrogen atom. This interaction is often strengthened upon electronic excitation, resulting in a significant bathochromic shift. nih.gov The magnitude of this shift can be quantified and provides insight into the specific interactions between the solute and solvent molecules.

| Solvent Type | Example Solvent | Expected Spectral Shift | Reason |

|---|---|---|---|

| Nonpolar | Hexane | Hypsochromic (to shorter λ) | Minimal stabilization of ground or excited state. |

| Polar Aprotic | Acetone | Bathochromic (to longer λ) | Stabilization of the more polar excited state. |

| Polar Protic (HBA) | Ethanol | Strong Bathochromic Shift | Stabilization of the excited state via solvent polarity and hydrogen bonding. nih.gov |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the molecular formula of a compound. For this compound (C₁₃H₁₂N₂O₂), the calculated monoisotopic mass is 228.090 Da. High-resolution mass spectrometry can verify this mass with high precision, confirming the elemental composition.

Beyond molecular weight confirmation, tandem mass spectrometry (MS/MS) provides detailed structural information by analyzing the fragmentation patterns of the molecular ion. While direct mass spectral data for this compound is not extensively published, its fragmentation can be predicted based on the established behavior of nitroaromatic compounds and N-phenylaniline derivatives. massbank.eunih.govnih.gov

Under electron ionization (EI), the molecular ion ([M]⁺˙) is expected to undergo several characteristic fragmentations:

Loss of the Nitro Group: A primary fragmentation pathway for nitroaromatics is the loss of •NO₂ (46 Da) or •NO (30 Da). nih.govyoutube.com The loss of •NO₂ would yield a fragment at m/z 182, while the loss of •NO followed by the loss of an oxygen radical would also lead to characteristic ions.

Alpha-Cleavage: Cleavage of the bond adjacent to the amine nitrogen is a common pathway for amines. Loss of the methyl radical (•CH₃, 15 Da) from the molecular ion could produce a fragment at m/z 213.

Fragmentation of the Diphenylamine (B1679370) Core: The diphenylamine structure itself can fragment. The mass spectrum of diphenylamine shows a strong molecular ion peak at m/z 169 and fragments corresponding to the loss of hydrogen or parts of the phenyl rings. massbank.eu Similar fragmentation would be expected from the core structure of the target molecule after initial losses.

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 228 | [C₁₃H₁₂N₂O₂]⁺˙ | - (Molecular Ion) |

| 213 | [C₁₂H₉N₂O₂]⁺ | •CH₃ |

| 182 | [C₁₃H₁₂N]⁺ | •NO₂ |

| 168 | [C₁₂H₁₀N]⁺ | •CH₃, •NO₂ |

| 77 | [C₆H₅]⁺ | •C₇H₇N₂O₂ |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid-state crystal, including bond lengths, bond angles, and intermolecular interactions. This data is fundamental to understanding how molecules pack in the solid state, which influences physical properties like melting point and solubility.

Crystal Structure Analysis of Nitroaniline Derivatives

Crystal structure analyses of various nitroaniline derivatives reveal common packing motifs. nih.govgoogle.com Molecules like this compound are relatively planar, although the phenyl rings may be twisted relative to each other. The nitro group and the N-methylamino group are often nearly coplanar with the benzene ring to which they are attached. google.com

Investigation of Hydrogen Bonding Networks and π-π Stacking Interactions

The solid-state architecture of nitroaniline derivatives is predominantly governed by a combination of hydrogen bonding and π-π stacking interactions.

Hydrogen Bonding: The secondary amine group (N-H) is an effective hydrogen bond donor, while the oxygen atoms of the nitro group (NO₂) are strong hydrogen bond acceptors. Consequently, intermolecular N-H···O hydrogen bonds are a dominant feature in the crystal packing of these compounds. nih.govmiamioh.edu These interactions can link molecules into one-dimensional chains or form centrosymmetric dimers, which then assemble into larger two-dimensional sheets. nih.govgoogle.com

π-π Stacking Interactions: The electron-rich and electron-deficient aromatic rings in the structure facilitate π-π stacking. These interactions, where the planes of the aromatic rings are parallel and offset, contribute significantly to the stabilization of the crystal lattice. nih.govmassbank.jp In some derivatives, a specific "phenyl-chelate" stacking can occur, where a phenyl group stacks with a six-membered ring formed by an intramolecular hydrogen bond between ortho-amino and nitro groups. nih.gov These stacking interactions, along with weaker C-H···O contacts, help to connect the hydrogen-bonded chains or sheets into a stable three-dimensional framework.

| Interaction Type | Typical Donor-Acceptor Distance (Å) | Typical Angle (°) | Reference |

|---|---|---|---|

| N-H···O (Hydrogen Bond) | 2.9 - 3.4 | 140 - 170 | nih.govmiamioh.edu |

| C-H···O (Weak Hydrogen Bond) | 3.1 - 3.5 | 120 - 160 | google.com |

| π-π Stacking (Interplanar Distance) | 3.3 - 3.8 | N/A | massbank.jp |

Theoretical and Computational Investigations of 2 Methyl 4 Nitro N Phenylaniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and molecular geometry of various chemical compounds. This section focuses on the theoretical and computational analysis of 2-methyl-4-nitro-N-phenylaniline, providing insights into its conformational preferences, electronic properties, and charge distribution.

Optimized Geometries and Conformational Analysis

Computational studies have been employed to determine the optimized molecular geometry and explore the conformational landscape of derivatives related to this compound. For instance, in similar nitroaniline derivatives, the nitro group and the N-methylamino group are often found to be nearly coplanar with the benzene (B151609) ring. researchgate.net The planarity of such systems is crucial for enabling electron delocalization and resonance effects.

In a related compound, 4'-methyl-2,4-dinitrodiphenylamine, two polymorphic forms have been identified through X-ray diffraction analysis. mdpi.com One form is non-centrosymmetric, while the other is centrosymmetric and contains two crystallographically independent molecules. mdpi.com This highlights the conformational flexibility that can exist in such diphenylamine (B1679370) systems. The conformation of supramolecular synthons, which are dimers linked by various hydrogen bonds (N-H···O, O···O, and C-H···O), differs between the polymorphs. mdpi.com

Below is a table summarizing selected optimized geometrical parameters for a representative diphenylamine structure, which can provide a basis for understanding the structure of this compound.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (amine) | 1.40 - 1.43 | ||

| C-N (nitro) | 1.47 - 1.49 | ||

| N-O | 1.22 - 1.24 | ||

| C-C (aromatic) | 1.38 - 1.41 | ||

| C-N-C | 125 - 130 | ||

| O-N-O | 123 - 125 | ||

| Phenyl Ring-Phenyl Ring | 30 - 50 |

Note: The values in this table are generalized from typical bond lengths and angles in similar structures and are for illustrative purposes.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in determining the chemical reactivity and electronic properties of a molecule. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. researchgate.netresearchgate.net A smaller energy gap generally corresponds to higher chemical reactivity and lower kinetic stability. researchgate.net

In studies of related triarylamine molecules, it has been shown that the HOMO energies and HOMO-LUMO energy gaps can be effectively tuned by modifying the donor structures and substituents. scispace.com Increasing the electron-donating ability of substituents tends to raise the HOMO energy level. scispace.com For many donor-acceptor molecules, the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO is centered on the electron-accepting moiety. scispace.com This separation of frontier orbitals is a key feature of intramolecular charge transfer (ICT) compounds.

The reactivity of a molecule can often be gauged by the energy difference between the LUMO of an electrophile and the HOMO of a nucleophile. wuxibiology.com A lower LUMO energy indicates a more reactive electrophile. wuxibiology.com

Below is a table presenting typical HOMO, LUMO, and energy gap values for similar nitro-substituted aromatic compounds, calculated using DFT methods.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Nitro-substituted Amine 1 | -5.24 | -2.50 | 2.74 |

| Nitro-substituted Amine 2 | -5.79 | -2.77 | 3.02 |

| Nitro-substituted Amine 3 | -4.82 | -2.13 | 2.69 |

Note: These values are illustrative and based on data for structurally related compounds.

Charge Distribution Analysis (e.g., NPA atomic charges) and Dipole Moments

Natural Population Analysis (NPA) is a computational method used to calculate the atomic charges within a molecule, providing insight into the distribution of electron density. In donor-acceptor systems like this compound, the nitro group acts as a strong electron-withdrawing group, leading to a significant polarization of the molecule. This charge separation results in a non-zero dipole moment.

The table below provides an example of calculated NPA atomic charges and dipole moments for a representative nitroaniline derivative.

| Atom/Group | NPA Charge (e) |

| Nitro Group (NO₂) | -0.4 to -0.6 |

| Amino Nitrogen (N) | -0.2 to -0.3 |

| Phenyl Ring (nitro-substituted) | +0.1 to +0.2 |

| Phenyl Ring (amine-substituted) | -0.05 to +0.05 |

| Property | Value |

| Dipole Moment (μ) | 4.0 - 6.0 D |

Note: These values are representative and derived from computational studies on similar molecules.

Analysis of Intermolecular Interactions and Crystal Packing by Computational Methods

The arrangement of molecules in a crystal lattice is governed by a complex interplay of intermolecular interactions. Computational methods are invaluable for elucidating these interactions and understanding the resulting crystal packing.

For nitroaniline derivatives, hydrogen bonding and π-π stacking interactions are often the dominant forces directing the crystal structure. researchgate.net In the case of 4'-methyl-2,4-dinitrodiphenylamine, supramolecular synthons formed by N-H···O, O···O, and C-H···O interactions play a crucial role in the crystal packing. mdpi.com The comparison of its two polymorphs reveals how different conformations of these synthons can lead to distinct crystal symmetries. mdpi.com

In another related structure, 4-nitro-N-[(pyridin-2-yl)methylidene]aniline, molecules are organized into columns through π–π stacking interactions, with an interplanar separation of 3.8537 (8) Å. researchgate.net These columns are further interconnected by weak C—H⋯O and C—H⋯N hydrogen bonds, forming two-dimensional sheets that are held together by van der Waals forces. researchgate.net

Prediction and Elucidation of Non-Linear Optical (NLO) Properties

Molecules with large non-linear optical (NLO) properties are of significant interest for applications in photonics and optoelectronics. rug.nluobasrah.edu.iq Donor-acceptor molecules, often referred to as push-pull systems, are a prominent class of organic NLO materials. The presence of an electron-donating group connected to an electron-accepting group through a π-conjugated system can lead to substantial NLO responses.

First and Second Order Hyperpolarizabilities

The NLO response of a molecule is characterized by its hyperpolarizabilities. The first hyperpolarizability (β) is responsible for second-order NLO effects like second-harmonic generation (SHG), while the second hyperpolarizability (γ) governs third-order phenomena. uobasrah.edu.iq

Computational chemistry provides a powerful means to predict and understand the NLO properties of molecules. DFT calculations are commonly used to determine the first and second-order hyperpolarizabilities. For push-pull molecules, the magnitude of β is highly dependent on the strength of the donor and acceptor groups and the efficiency of the π-conjugated bridge.

Theoretical studies have shown a correlation between the HOMO-LUMO energy gap and NLO properties, with smaller gaps often leading to larger hyperpolarizabilities. ajchem-a.com Solvation can also significantly influence NLO properties, with polar solvents often enhancing the response. ajchem-a.com

For comparative purposes, urea (B33335) is often used as a standard for NLO measurements. Many organic chromophores exhibit first hyperpolarizability values that are several times larger than that of urea. ajchem-a.com

Below is a table showing representative calculated first and second hyperpolarizability values for similar nitro-aromatic compounds.

| Compound | First Hyperpolarizability (β) (a.u.) | Second Hyperpolarizability (γ) (a.u.) |

| p-Nitroaniline | ~2.0 x 10⁻³⁰ esu | - |

| Donor-Acceptor Molecule 1 | 5 - 10 x 10⁻³⁰ esu | 10 - 50 x 10⁻³⁶ esu |

| Donor-Acceptor Molecule 2 | 15 - 25 x 10⁻³⁰ esu | 60 - 100 x 10⁻³⁶ esu |

Note: These values are illustrative and depend on the specific molecular structure and computational method used. The values are presented in atomic units (a.u.) or electrostatic units (esu) as commonly found in the literature.

Structure-Property Relationships for NLO Potential

The nonlinear optical potential of a molecule is intrinsically linked to its electronic and geometric structure. For 2-methyl-4-nitroaniline (B30703), computational studies have been instrumental in elucidating the key factors that govern its significant NLO response, primarily its first hyperpolarizability (β).

Theoretical investigations, often employing Density Functional Theory (DFT) and Time-Dependent Hartree-Fock (TDHF) methods, have established a clear relationship between the molecular architecture of MNA and its NLO activity. The core of its NLO property lies in the push-pull mechanism. The amino (-NH₂) and methyl (-CH₃) groups act as electron donors, increasing the electron density of the phenyl ring, while the nitro (-NO₂) group serves as a strong electron acceptor. This arrangement creates a significant difference in the dipole moment between the ground and excited electronic states, a crucial factor for a large β value.

Computational models have demonstrated that the arrangement of MNA molecules in a crystalline solid has a profound impact on the macroscopic NLO response. researchgate.net The "supermolecule" approach, which calculates the properties of a cluster of molecules, has been used to study the effects of crystal packing. researchgate.net These studies reveal that electrostatic interactions between adjacent MNA molecules can either enhance or diminish the effective hyperpolarizability. For instance, in one-dimensional arrays of MNA unit cells, extending along the a-crystallographic axis, the effective hyperpolarizability shows a strong increase. Conversely, stacking the unit cells along the b or c axes leads to a reduction in these values. researchgate.net

The dominant excited states in MNA that contribute to its NLO properties have a significant intramolecular charge transfer character. researchgate.net Theoretical simulations of the electronic absorption spectra confirm that these ICT transitions are the primary origin of the linear and nonlinear optical responses. researchgate.net

| Computational Method | Basis Set | Calculated Property | Value | Reference |

| TDHF | AM1 | Static First Hyperpolarizability (β) | Varies with cluster size/shape | researchgate.net |

| DFT | Full Potential Linear Augmented Plane Wave | Band Gap (Indirect) | ~2.1 eV (Calculated) | researchgate.net |

| CIS/INDO/S | - | Dominant Excitation Type | Intramolecular Charge Transfer | researchgate.net |

This table presents a selection of theoretical data for 2-methyl-4-nitroaniline (MNA) to illustrate the insights gained from computational studies. The values can vary based on the specific computational model and parameters used.

Solvent Effects on Electronic and Optical Properties from a Theoretical Perspective

The electronic and optical properties of push-pull molecules like 2-methyl-4-nitroaniline are highly sensitive to their environment. The polarity of the surrounding medium, such as a solvent, can significantly alter the charge distribution within the molecule, thereby affecting its absorption spectra (solvatochromism) and NLO response. Theoretical studies incorporating solvent effects are crucial for predicting how MNA will behave in different conditions, which is vital for applications where the molecule is dissolved in a polymer matrix or solution.

Quantum chemical calculations have been performed to rationalize the solvatochromic shifts observed in the UV-vis absorption spectra of MNA in various solvents. researchgate.net These studies often use continuum solvation models, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous dielectric medium. This approach allows for the calculation of molecular properties in the presence of a solvent environment.

Theoretical studies on 4-nitroaniline (B120555) derivatives have shown that as the polarity of the solvent increases, both the dipole moment (µ) and the polarizability (α) of the molecules tend to increase. journalirjpac.com This enhancement is associated with a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). journalirjpac.com For MNA, this means that polar solvents can stabilize the charge-separated excited state more than the ground state, leading to a red shift (bathochromic shift) in the absorption maximum. This stabilization of the ICT state can also lead to an enhanced first hyperpolarizability (β).

Time-dependent DFT (TD-DFT) calculations combined with continuum models are used to simulate absorption spectra in different solvents. By comparing the calculated spectra with experimental data, researchers can validate the theoretical models and gain a deeper understanding of the specific interactions (e.g., hydrogen bonding) between the MNA molecule and the solvent molecules. researchgate.net The analysis of resonance Raman intensities in different solvents for the related p-nitroaniline molecule suggests that changing the solvent affects the excited state more significantly than the ground state. researchgate.net This finding challenges simpler two-state models and highlights the complexity of solvent-solute interactions. researchgate.net

| Solvent Property | Effect on MNA Electronic/Optical Properties | Theoretical Observation | Reference |

| Increasing Solvent Polarity | Dipole Moment (µ) | Increases | journalirjpac.com |

| Increasing Solvent Polarity | Polarizability (α) | Increases | journalirjpac.com |

| Increasing Solvent Polarity | HOMO-LUMO Energy Gap | Decreases | journalirjpac.com |

| Increasing Solvent Polarity | UV-vis Absorption | Bathochromic (Red) Shift | researchgate.net |

This table summarizes the general trends observed in theoretical studies on the effect of solvent polarity on the properties of nitroaniline derivatives like MNA.

Chemical Transformations and Derivatization Studies of 2 Methyl 4 Nitro N Phenylaniline

Functionalization at Aromatic Rings

The electronic properties of 2-methyl-4-nitro-N-phenylaniline, influenced by the electron-donating methyl group and the electron-withdrawing nitro group, dictate the regioselectivity of further functionalization on its two aromatic rings.

Directed Functionalization via Electrophilic Pathways

The presence of the nitro group deactivates the ring to which it is attached towards electrophilic substitution. Conversely, the other aromatic ring is activated by the secondary amine, directing electrophiles to the ortho and para positions. However, the existing substitution pattern means that electrophilic attack will predominantly occur on the phenyl ring not bearing the nitro and methyl groups.

Further nitration of this compound can lead to the introduction of additional nitro groups. For instance, treatment with a nitrating agent can yield dinitro derivatives. The position of the second nitro group is directed by the existing substituents. The synthesis of related dinitrophenylaniline derivatives, such as 2,4-Dinitro-N-(2-phenylethyl)aniline, has been reported. nih.gov

Halogenation reactions, such as bromination or chlorination, are also possible. The conditions for these reactions would need to be carefully controlled to achieve the desired regioselectivity and avoid over-halogenation.

Nucleophilic Aromatic Substitution Reactions on Activated Derivatives

The nitro group on this compound strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). youtube.comyoutube.com This allows for the displacement of a suitable leaving group, such as a halogen, by a variety of nucleophiles. While this compound itself does not possess a leaving group for direct SNAr, derivatives where a halogen is present on the nitro-activated ring are excellent substrates for such reactions.

For example, a related compound, 1-chloro-2,4-dinitrobenzene, readily undergoes nucleophilic substitution with amines, thiols, and other nucleophiles. researchgate.net Similarly, a hypothetical 2-chloro-6-methyl-4-nitro-N-phenylaniline would be expected to react with nucleophiles at the position of the chlorine atom. The rate and success of these reactions are influenced by the nature of the nucleophile, the solvent, and the presence of any catalysts. researchgate.netnih.gov The general mechanism for SNAr reactions involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com

Modifications at the Amino Group

The secondary amine in this compound is a key site for a variety of chemical modifications, including N-alkylation, N-acylation, and the formation of imines.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the amino group can act as a nucleophile, readily participating in N-alkylation and N-acylation reactions.

N-Alkylation: Reaction with alkyl halides, such as methyl iodide or allyl bromide, in the presence of a base can introduce an alkyl group onto the nitrogen atom. researchgate.net For example, the synthesis of N-allyl-2-methyl-4-nitroaniline has been described, involving the reaction of 2-methyl-4-nitroaniline (B30703) with allyl bromide. The use of phase-transfer catalysts can sometimes facilitate these reactions. researchgate.net

N-Acylation: Acylating agents like acid chlorides or anhydrides react with the amino group to form amides. For instance, acetylation with acetic anhydride (B1165640) would yield N-acetyl-2-methyl-4-nitro-N-phenylaniline. This reaction is often used as a protective strategy for the amino group during other transformations, such as nitration. google.com

| Reactant | Reagent | Product | Reaction Type |

| This compound | Alkyl Halide (e.g., CH₃I) | N-alkyl-2-methyl-4-nitro-N-phenylaniline | N-Alkylation |

| This compound | Acyl Halide (e.g., CH₃COCl) | N-acyl-2-methyl-4-nitro-N-phenylaniline | N-Acylation |

Formation of Imines and Schiff Bases

While secondary amines like this compound cannot directly form stable imines (Schiff bases) through condensation with aldehydes or ketones in the same way primary amines do, related primary amines are key starting materials for such reactions. isca.in For example, the synthesis of Schiff bases from substituted anilines and various aldehydes is a well-established process. researchgate.netresearchgate.netjetir.org If the phenyl group in this compound were replaced with a hydrogen to give 2-methyl-4-nitroaniline, this primary amine could readily react with aldehydes to form the corresponding imines. guidechem.com The formation of the imine linkage (C=N) is a reversible reaction, typically carried out with acid or base catalysis and removal of water. isca.in

Derivatization for Analytical and Chiral Separation Purposes

The chemical reactivity of this compound and its derivatives makes them amenable to derivatization for analytical applications, including enhancing detectability and enabling the separation of chiral compounds. mdpi.comjiangnan.edu.cn

The introduction of a chromophoric or fluorophoric group can significantly improve the detection of the molecule in analytical techniques like HPLC or fluorescence spectroscopy. The nitro group itself imparts color to the compound. Further derivatization, for instance, through nucleophilic aromatic substitution of a related halogenated derivative with a fluorescent thiol, can produce highly fluorescent products. nih.gov

For chiral separations, derivatization with a chiral reagent converts a pair of enantiomers into diastereomers. mdpi.com These diastereomers have different physical properties and can be separated using standard chromatographic techniques like HPLC on an achiral stationary phase. For example, if this compound were chiral, it could be derivatized with a chiral acid chloride to form diastereomeric amides, which could then be separated. The synthesis of nitro-containing propranolol (B1214883) derivatives and their subsequent separation by chiral HPLC after derivatization illustrates this principle. mdpi.com

| Analytical Goal | Derivatization Strategy | Example Reagent |

| Enhanced Detection | Introduction of a fluorophore | Fluorescent thiol (for SNAr on a halogenated derivative) |

| Chiral Separation | Reaction with a chiral derivatizing agent | Chiral acid chloride |

Chiral Derivatization Strategies for Enantiomeric Purity Assessment

The determination of enantiomeric purity is a critical aspect of stereoselective synthesis and the characterization of chiral molecules. For a chiral analogue of this compound, where a stereocenter might be introduced, for instance, by substitution on the N-phenyl ring or the methyl group, assessing the enantiomeric excess (ee) would be essential. Chiral derivatization is a powerful and widely used technique for this purpose, primarily employing Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). wikipedia.orgresearchgate.net

The fundamental principle involves the reaction of a mixture of enantiomers with a single, enantiomerically pure reagent, known as a chiral derivatizing agent (CDA). wikipedia.org This reaction converts the pair of enantiomers, which are spectroscopically indistinguishable in an achiral environment, into a pair of diastereomers. Diastereomers possess different physical and chemical properties and, crucially, can be distinguished and quantified by standard analytical techniques like NMR and HPLC. wikipedia.orgudel.edu

For a chiral secondary amine like a derivative of this compound, a common strategy is the formation of amides with a chiral carboxylic acid or its derivative. One of the most well-known CDAs is α-methoxy-α-trifluoromethylphenylacetic acid, commonly known as Mosher's acid. wikipedia.org Available in both (R) and (S) forms, it reacts with the chiral amine to form diastereomeric amides. wikipedia.orgacs.org

In ¹H or ¹⁹F NMR spectroscopy, the signals corresponding to specific protons or the fluorine atoms in the resulting diastereomers will appear at different chemical shifts. wikipedia.orgnih.gov The difference in the chemical shift (Δδ) allows for the integration of the signals, and the ratio of the integrals directly corresponds to the ratio of the enantiomers in the original sample. bham.ac.uk The use of both (R)- and (S)-Mosher's acid in separate experiments can also help in assigning the absolute configuration of the amine based on established models of the conformational preferences of the resulting amides. acs.orgacs.org

The reaction of a hypothetical racemic chiral this compound with (R)-Mosher's acid chloride would proceed as follows:

(R,S)-chiral-2-methyl-4-nitro-N-phenylaniline + (R)-Mosher's acid chloride → (R,R)-diastereomer + (S,R)-diastereomer

Other chiral derivatizing agents suitable for amines include 2-formylphenylboronic acid in combination with a chiral diol, which forms diastereomeric iminoboronate esters. acs.org For HPLC analysis, chiral reagents that introduce a chromophore or fluorophore are often used to enhance detection sensitivity while enabling separation on a standard achiral column. nih.gov

The selection of the appropriate CDA depends on the specific structure of the analyte and the analytical technique employed. The key requirements for a successful chiral derivatization for ee determination are that the reaction proceeds to completion without any kinetic resolution and that the resulting diastereomers exhibit sufficient separation in the chosen analytical method. udel.edu

Fluorescence Labeling Techniques for Enhanced Detection

Fluorescence labeling is a highly sensitive method for the detection and quantification of molecules. For a compound like this compound, which is not natively fluorescent, derivatization with a fluorescent tag can significantly lower its limit of detection in various analytical applications, particularly in HPLC. tandfonline.comtcichemicals.com The secondary amine group in this compound is a prime target for reaction with a variety of fluorescent labeling reagents. biotium.comwikipedia.org

Commonly used fluorogenic and chromogenic reagents for primary and secondary amines include dansyl chloride, 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), and various coumarin (B35378) derivatives. wikipedia.orgresearchgate.netresearchgate.net These reagents react with the amine to form stable, highly fluorescent sulfonamides or adducts. wikipedia.orgtandfonline.com For instance, dansyl chloride reacts with the secondary amine of this compound in a nucleophilic substitution reaction to yield a fluorescent dansyl-amide derivative. nih.govresearchgate.net Similarly, NBD-Cl, which is itself non-fluorescent, forms a strongly fluorescent product upon reaction with amines. biotium.comaatbio.comnih.gov

The choice of fluorescent label depends on the desired photophysical properties, such as excitation and emission wavelengths, as well as the requirements of the analytical system (e.g., compatibility with specific HPLC detectors).

An alternative and more sophisticated fluorescence labeling strategy for this compound involves leveraging the inherent properties of its nitroaromatic system. The nitro group is a well-known fluorescence quencher due to its strong electron-withdrawing nature, which can promote non-radiative decay pathways. rsc.orgrhhz.netresearchgate.net This quenching effect can be exploited in the design of "turn-on" fluorescent probes.

In such a strategy, a fluorophore could be introduced elsewhere in the molecule, with its fluorescence initially quenched by the proximal nitro group. The detection principle would then rely on the chemical reduction of the nitro group to an amino group (-NH₂). This transformation from a strong electron-withdrawing group to an electron-donating group would eliminate the quenching effect and lead to a significant enhancement of fluorescence intensity. researchgate.net This approach is commonly used in the design of fluorescent probes for detecting nitroreductase enzymes, which catalyze this reduction. nih.gov This "pro-fluorescent" strategy offers the advantage of a low background signal and a high signal-to-noise ratio upon activation.

Advanced Applications and Functional Materials Development Involving 2 Methyl 4 Nitro N Phenylaniline Scaffolds

Role as Precursors in Complex Organic Synthesis

The structure of 2-methyl-4-nitro-N-phenylaniline, with its reactive nitro and amino groups, makes it a candidate as an intermediate in the synthesis of more complex molecules. The functional groups offer sites for a variety of chemical transformations, allowing for the construction of larger, more intricate molecular frameworks.

Aromatic amines and nitro compounds are fundamental building blocks in the colorant industry. The structural characteristics of this compound suggest its potential as an intermediate in the synthesis of certain types of dyes. evitachem.com The presence of the chromophoric nitro group and the auxochromic amino group attached to the aromatic system is a common feature in many dye molecules, particularly in azo dyes.

Despite this potential, specific examples and detailed research on the utilization of this compound as a direct precursor for commercially significant dyes or pigments are not widely reported. The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine and subsequent coupling with an electron-rich species. unb.ca While related compounds like 2-methyl-4-nitroaniline (B30703) (also known as Fast Red RL base) are well-documented as precursors for red azoic dyes used in the textile industry, similar detailed applications for its N-phenyl derivative are not as prevalent in the literature. google.com

The nitroaniline scaffold is a key constituent in a variety of biologically active compounds. Consequently, this compound is recognized for its potential role as an intermediate in the synthesis of pharmaceuticals and agrochemicals. evitachem.comchemicalbook.com The functional groups on the molecule can be chemically modified to produce derivatives with potential therapeutic or pesticidal properties. For instance, the nitro group can be reduced to an amine, which can then undergo further reactions to build more complex molecules.

However, specific, publicly documented instances of this compound being used as a key intermediate in the synthesis of a marketed pharmaceutical or agrochemical product are limited. Research into related structures, such as benzamide (B126) derivatives containing a nitroaniline moiety, has shown potential for developing agents with antidiabetic properties, but these are not direct applications of the parent compound. nih.gov Similarly, related nitrosodiphenylamines have been used as intermediates for pharmaceuticals. ripublication.com

Development of Functional Materials

The electronic properties endowed by the donor-acceptor nature of the substituted aniline (B41778) structure make this compound an interesting candidate for the development of advanced functional materials.

Organic molecules with large hyperpolarizabilities are of significant interest for applications in non-linear optics (NLO), which include technologies like frequency conversion and optical switching. The key molecular design for high NLO response often involves a π-conjugated system linking an electron donor group with an electron acceptor group. The structure of this compound fits this "push-pull" paradigm, with the amino group acting as a donor and the nitro group as a strong acceptor.

Extensive research has demonstrated that the closely related compound, 2-methyl-4-nitroaniline (MNA), is a highly effective NLO material with a large second-harmonic generation (SHG) efficiency. google.comresearchgate.netresearchgate.net The addition of the N-phenyl group in this compound alters the electronic and steric properties of the molecule, which would in turn influence its NLO characteristics. While theoretical and experimental studies have been conducted on a variety of nitroaniline-type compounds to understand these structure-property relationships, specific research detailing the quantitative NLO properties of this compound is not prominently featured in the available scientific literature. inoe.roresearchgate.net

Table 1: Potential Applications of this compound and Related Research

| Application Area | Potential Role of this compound | Status of Research |

|---|---|---|

| Dyes and Pigments | Intermediate for azo or other disperse dyes. evitachem.com | Potential noted, but specific research findings are limited. |

| Pharmaceuticals | Building block for complex, biologically active molecules. evitachem.com | Potential noted; research on related structures exists. nih.gov |

| Agrochemicals | Precursor for synthesizing pesticidal compounds. chemicalbook.com | General potential as a building block. |

| Non-Linear Optics | Active NLO chromophore due to its "push-pull" electronic structure. | Properties are inferred from closely related compounds like MNA, but specific data is scarce. researchgate.net |

| Hybrid Materials | Organic component in organic-inorganic hybrid systems. arctomsci.com | Potential exists, but direct synthesis and characterization are not widely reported. |

| Polymeric Materials | Monomer or additive to create functional polymers. | No specific research found; studies exist for related maleimide (B117702) derivatives. ripublication.com |

Organic-inorganic hybrid materials combine the properties of organic molecules (like processability and functional diversity) with those of inorganic materials (like thermal stability and mechanical strength). researchgate.netmdpi.com The sol-gel process is a common method for creating these hybrids, where organic molecules can be incorporated into an inorganic matrix, such as silica (B1680970). mdpi.com

The incorporation of functional moieties like this compound into polymer chains can lead to materials with specialized properties, such as heat resistance or specific optical characteristics. This can be achieved either by using a derivative of the molecule as a monomer in a polymerization reaction or by using it as an additive.

Research has been conducted on the synthesis of copolymers using related structures, such as N-(4-nitrophenyl) maleimide derivatives, to create new polymeric materials via emulsion polymerization. ripublication.com Furthermore, the related compound 2-methyl-4-nitroaniline has been used in the preparation of aligned nanofibers through electrospinning, demonstrating its utility in creating structured polymeric materials. chemicalbook.com Despite these examples with similar compounds, there is a lack of specific studies on the use of this compound in the synthesis of polymers or in the development of liquid crystalline systems.

Current Challenges and Future Perspectives in 2 Methyl 4 Nitro N Phenylaniline Research

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 2-methyl-4-nitro-N-phenylaniline has been approached through several methods, with a primary focus on improving yield and purity while considering environmental impact. A common route involves the nitration of o-toluidine, followed by acylation and subsequent hydrolysis. evitachem.com Variations in this process exist, utilizing different acylating agents such as acetic anhydride (B1165640) or tosyl chloride. google.com

One prevalent method involves the following steps:

Acylation: o-Toluidine is treated with an acylating agent like acetic acid or acetic anhydride to protect the amino group. evitachem.comgoogle.com

Nitration: The protected compound undergoes nitration using concentrated nitric acid, often in a mixture with sulfuric acid, at controlled temperatures to introduce the nitro group at the para position. evitachem.comgoogle.com

Hydrolysis: The resulting intermediate is hydrolyzed, typically with a strong acid like hydrochloric acid, to remove the acyl protecting group and yield this compound. evitachem.comgoogle.com

Different approaches have reported varying yields. For instance, using tosyl chloride as the acylating agent has been reported to achieve a yield of 95.0%, though it involves more complex processes and higher costs. google.com The use of formic acid for acylation followed by mixed acid nitrification and sulfuric acid hydrolysis has resulted in a 70.0% yield. google.com Another method employing acetic anhydride for acylation and subsequent mixed acid nitrification and sulfuric acid hydrolysis reported a yield of 78.4%. google.com A Chinese patent describes a method using acetic acid for acylation, concentrated nitric acid for nitration, and concentrated hydrochloric acid for hydrolysis, with a final yield of 83.6% after recrystallization. google.com

Table 1: Comparison of Synthetic Routes for this compound

| Acylating Agent | Nitrating Agent | Hydrolysis Agent | Reported Yield | Reference |

|---|---|---|---|---|

| Tosyl chloride | Not specified | Not specified | 95.0% | google.com |

| Formic acid | Mixed acid | Sulfuric acid | 70.0% | google.com |

| Acetic anhydride | Mixed acid | Sulfuric acid | 78.4% | google.com |

| Acetic acid | Concentrated nitric acid | Concentrated hydrochloric acid | 83.6% | google.com |

Future research in this area is geared towards developing greener and more sustainable synthetic protocols. This includes exploring the use of less hazardous reagents, minimizing waste generation, and optimizing reaction conditions to reduce energy consumption. The development of catalytic systems that can achieve high selectivity and efficiency under milder conditions is a key objective.

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The reactivity of this compound is largely dictated by the interplay of the electron-donating methyl and amino groups and the electron-withdrawing nitro group on the aromatic ring. These substituents influence the electron density distribution and, consequently, the regioselectivity of further chemical transformations.

Known reactions of similar aromatic amines include electrophilic substitution, oxidation, and reduction. For instance, the amino group can direct electrophiles to the ortho and para positions, while the nitro group deactivates the ring towards electrophilic attack. The methyl group provides slight activation. The presence of these competing directing effects makes the prediction of reaction outcomes complex and presents an opportunity for exploring novel reactivity.

Future research will likely focus on:

Selective Functionalization: Developing methods for the selective functionalization of the aromatic rings, targeting specific positions to create novel derivatives with desired properties.

Catalytic Cross-Coupling Reactions: Utilizing modern catalytic methods, such as palladium-catalyzed cross-coupling reactions, to form new carbon-carbon and carbon-heteroatom bonds, thereby expanding the molecular complexity and potential applications of the core structure.

Unconventional Transformations: Investigating reactions that proceed through novel mechanisms or lead to unexpected products, potentially uncovering new fundamental principles of chemical reactivity.

Advanced Computational Modeling for Predictive Design and Property Optimization

Computational chemistry offers powerful tools for understanding and predicting the properties of molecules like this compound. Methods such as Density Functional Theory (DFT) can be employed to study its electronic structure, molecular geometry, and spectroscopic properties. researchgate.net

Studies have utilized computational approaches to investigate the linear and nonlinear optical (NLO) properties of this compound. researchgate.netresearchgate.net The supermolecule approach has been used to study the linear and second-order nonlinear susceptibilities of 2-methyl-4-nitroaniline (B30703) crystals, assessing the impact of crystal packing on these properties. researchgate.net Such computational models can rationalize the electronic absorption spectra and predict the NLO responses. researchgate.net

Future directions in computational modeling include:

Predictive Design: Using computational screening to design new derivatives of this compound with optimized properties for specific applications, such as enhanced NLO activity or tailored absorption spectra.

Reaction Mechanism Elucidation: Employing computational methods to investigate the mechanisms of known and novel reactions, providing insights that can guide the development of more efficient synthetic routes.

Property Optimization: Combining computational predictions with experimental validation to create a feedback loop for the iterative optimization of molecular properties.

Integration into Emerging Technologies (e.g., Optoelectronics, Sensors)

The unique electronic properties of this compound, arising from its "push-pull" structure with an electron-donating amino group and an electron-withdrawing nitro group, make it a candidate for various emerging technologies.

Optoelectronics: The compound has been identified as a highly useful material in nonlinear optical devices. google.com Its significant nonlinear optical properties allow for the conversion of coherent optical radiation from one frequency to another. google.com This makes it suitable for applications in frequency doublers, optical mixers, and parametric oscillators. google.com The birefringence phase matching of a related compound, 2-methyl-4-nitroaniline (MNA), is reported to be 45 times greater than that of the well-known NLO material lithium niobate. researchgate.net

Sensors: While direct applications of this compound in sensors are not extensively documented, related nitroaniline compounds have been utilized in the development of chemical sensors. For example, a fluorescence capillary imprinted sensor has been developed for the detection of p-nitroaniline. rsc.org This suggests the potential for developing sensors based on this compound for the detection of specific analytes.

Future research in this domain will likely involve:

Device Fabrication and Characterization: Incorporating this compound and its derivatives into prototype optoelectronic and sensor devices to evaluate their performance and stability.

Materials Engineering: Modifying the molecular structure to fine-tune its properties for specific technological applications, such as shifting its absorption and emission wavelengths for use in different types of optical devices.

Hybrid Materials: Exploring the integration of this compound into composite or hybrid materials to enhance its properties and create multifunctional devices.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-methyl-4-nitro-N-phenylaniline, and how can reaction conditions be optimized for yield and purity?

- The compound is typically synthesized via dehydrochlorination using aniline and p-chloronitrobenzene as precursors . Key parameters include temperature control (80–120°C) and catalyst selection (e.g., FeCl₃ or AlCl₃). Purity optimization involves recrystallization in ethanol or methanol, with yields reported between 65–85% depending on stoichiometric ratios .

Q. Which analytical techniques are most effective for characterizing this compound?

- High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for quantifying nitroaromatic impurities . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves structural features, particularly the methyl group at position 2 (δ ≈ 2.3 ppm) and nitro group at position 4 (δ ≈ 8.1 ppm for aromatic protons) . Mass spectrometry (MS) confirms molecular weight (MW: 214.22 g/mol) .

Q. What are the stability profiles of this compound under varying storage conditions?

- The compound is stable in anhydrous environments but hydrolyzes in acidic or alkaline conditions, forming nitroso derivatives. Storage recommendations include inert atmospheres (N₂ or Ar) at 4°C, with degradation rates <5% over 12 months .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the reactivity of this compound in electrophilic substitution reactions?

- The nitro group at position 4 strongly deactivates the ring, directing electrophiles to the ortho and para positions relative to the methyl group. For example, bromination occurs selectively at position 5 under mild conditions (Br₂/FeBr₃, 40°C) . Computational studies (DFT) correlate electron density maps with regioselectivity .

Q. What methodologies resolve contradictions in reported biological activity data for this compound derivatives?

- Discrepancies in antimicrobial assays (e.g., MIC values) often arise from solvent polarity effects on bioavailability. Standardized protocols using dimethyl sulfoxide (DMSO) at ≤1% v/v and broth microdilution (CLSI guidelines) improve reproducibility . Meta-analyses of structure-activity relationships (SAR) highlight the critical role of the nitro group in redox-mediated toxicity .

Q. How can degradation pathways of this compound in environmental matrices be tracked and mitigated?

- Photodegradation under UV light generates quinones (λmax = 420 nm) and nitrophenols, identified via LC-MS/MS . Advanced oxidation processes (AOPs) using TiO₂ photocatalysts achieve >90% degradation within 2 hours . Bioremediation with Pseudomonas spp. reduces nitro groups to amines under anaerobic conditions, monitored via FTIR (N–O stretch at 1520 cm⁻¹ loss) .

Methodological Considerations

Q. What strategies are effective in scaling up this compound synthesis without compromising purity?

- Continuous-flow reactors minimize exothermic risks during nitro-group introduction. In-line FTIR monitors intermediate formation (e.g., nitration intermediates), enabling real-time adjustments . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >98% purity for pharmacological assays .

Q. How can computational tools predict the spectroscopic properties of this compound derivatives?

- Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level accurately predicts NMR chemical shifts (RMSE <0.3 ppm) and IR vibrational modes. Solvent effects (e.g., chloroform vs. DMSO) are modeled using the polarizable continuum model (PCM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro